N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-(pyren-1-ylmethyl)propane-1,3-diamine
Overview
Description
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(pyren-1-ylmethyl)propane-1,3-diamine is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a pyrene moiety, which imparts unique properties to it.
Preparation Methods
The synthesis of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(pyren-1-ylmethyl)propane-1,3-diamine involves multiple steps. One common method includes the reaction of 1,3-propanediamine with dimethylamine and pyrene-1-carbaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(pyren-1-ylmethyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(pyren-1-ylmethyl)propane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is used in the study of cellular processes due to its ability to interact with biological molecules.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(pyren-1-ylmethyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The pyrene moiety allows the compound to intercalate into DNA, affecting gene expression and cellular functions. Additionally, the dimethylamino groups can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(pyren-1-ylmethyl)propane-1,3-diamine can be compared with similar compounds such as:
N,N,N’,N’-Tetramethyldipropylenetriamine: This compound has similar structural features but lacks the pyrene moiety, making it less effective in DNA intercalation.
Bis(3-dimethylamino-1-propyl)amine: This compound also contains dimethylamino groups but does not have the same biological activity due to the absence of the pyrene group.
Properties
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-(pyren-1-ylmethyl)propane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3/c1-28(2)16-6-18-30(19-7-17-29(3)4)20-24-13-12-23-11-10-21-8-5-9-22-14-15-25(24)27(23)26(21)22/h5,8-15H,6-7,16-20H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZYILRKBJCTDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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